

Application Notes and Protocols for Atomic Layer Deposition of Ga2O3 using Trimethylgallium

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Compound of Interest		
Compound Name:	Trimethylgallium	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of gallium oxide (Ga2O3) thin films using **trimethylgallium** (TMG) as the gallium precursor. These guidelines are intended for professionals in research and development who require precise control over the synthesis of high-quality Ga2O3 films for various applications, including electronics and sensing.

Introduction

Gallium oxide (Ga2O3) is a wide-bandgap semiconductor with significant potential for applications in power electronics, deep-UV photodetectors, and gas sensors. Atomic Layer Deposition (ALD) is an ideal technique for depositing high-quality, conformal, and pinhole-free Ga2O3 thin films with precise thickness control at the atomic level. **Trimethylgallium** (TMG, Ga(CH3)3) is a commonly used gallium precursor in ALD due to its high vapor pressure and reactivity. This document outlines the ALD processes for Ga2O3 using TMG with two different co-reactants: oxygen (O2) plasma and ozone (O3).

ALD of Ga2O3 using TMG and Oxygen Plasma

The use of oxygen plasma as a co-reactant with TMG allows for the deposition of Ga2O3 over a broad range of temperatures.[1][2][3] This plasma-enhanced ALD (PEALD) process is



particularly advantageous for applications requiring low thermal budgets.

Ouantitative Data Summary

Parameter	Value	Reference
Precursor	Trimethylgallium (TMG)	[1][2][4]
Oxidant	Oxygen (O2) Plasma	[1][2][4]
ALD Temperature Window	100 - 400 °C	[1][2][3]
Growth per Cycle (GPC)	~0.53 Å/cycle	[1][2][4]
Film Composition	Ga: ~36 at.%, O: ~51.8 at.%, C: ~12.2 at.%	[2][4]
As-deposited Film Structure	Amorphous	[1][2]
Post-annealing Structure	Polycrystalline β-Ga2O3 (at 900 °C in N2)	[1]
Refractive Index (asdeposited)	1.86 - 2.05 (for 300-1000 nm)	[1]
Refractive Index (annealed)	1.92 - 2.09 (for 300-1000 nm)	[1]

Experimental Protocol: PEALD of Ga2O3

This protocol is based on a typical PEALD process for depositing Ga2O3 thin films on Si (111) substrates.[4]

2.2.1. Materials and Equipment

• Gallium Precursor: **Trimethylgallium** (TMG)

• Oxidant: High-purity Oxygen (O2) gas

Carrier/Purge Gas: High-purity Argon (Ar)

• Substrate: Solvent-cleaned Si (111) wafers



 ALD Reactor: A plasma-enhanced ALD system (e.g., Fiji F200) with a base pressure of ~0.20–0.25 Torr.[4]

2.2.2. Deposition Procedure

- Substrate Loading: Load the cleaned Si substrates into the ALD reactor through a load lock.
- Temperature and Pressure Stabilization: Set the desired deposition temperature within the ALD window (e.g., 250 °C) and allow the chamber to stabilize.[4]
- Gas Flows:
 - Set the Ar carrier gas flow for TMG to 60 sccm.[4]
 - Set the Ar carrier gas flow for O2 to 200 sccm.[4]
- ALD Cycle Sequence (repeated for the desired number of cycles):
 - TMG Pulse: Introduce TMG into the reactor for a pulse duration of 0.015 seconds.[4]
 - Ar Purge: Purge the chamber with Ar for 5 seconds to remove any unreacted TMG and gaseous byproducts.[1]
 - O2 Plasma Pulse: Introduce O2 gas and apply RF plasma power (e.g., 100 W) for 20 seconds. The deposition rate saturates for O2 flow durations starting from 10 seconds.[1]
 [5]
 - Ar Purge: Purge the chamber with Ar for 5 seconds to remove any reaction byproducts.
- Film Growth: The film thickness grows linearly with the number of ALD cycles.[1] For example, 500 PEALD cycles result in a film thickness of approximately 26.2 nm.[1]
- Post-Deposition Annealing (Optional): To crystallize the as-deposited amorphous film into the β-Ga2O3 phase, anneal the sample at 900 °C in a nitrogen (N2) atmosphere for 30 minutes.
 [1]

ALD of Ga2O3 using TMG and Ozone



Ozone (O3) is another effective oxidant for the ALD of Ga2O3 with TMG, offering a thermal process that avoids potential plasma-induced damage to the substrate.[6][7]

Quantitative Data Summary

Parameter	Value	Reference
Precursor	Trimethylgallium (TMG)	[6][7]
Oxidant	Ozone (O3)	[6][7]
ALD Temperature Window	200 - 375 °C	[6][7]
Growth per Cycle (GPC)	~0.52 Å/cycle	[6][7]
Film Composition	Stoichiometric Ga2O3 (Ga:O = 2:3), Carbon-free	[7]
As-deposited Film Structure	Amorphous	[7]
Post-annealing Structure	β-Ga2O3 (at 900 °C in Ar)	[7]
Film Density	6.31 x 10^22 atoms/cm ³	[7]

Experimental Protocol: Thermal ALD of Ga2O3

This protocol describes a thermal ALD process for depositing Ga2O3 films on Si(100) and fused SiO2 substrates.[7]

3.2.1. Materials and Equipment

- Gallium Precursor: **Trimethylgallium** (TMG) (99+% purity)
- Oxidant: Ozone (O3) generated from high-purity oxygen
- Carrier Gas: Ultra-high purity (99.999%) Nitrogen (N2)
- Substrates: Si(100) and fused SiO2
- ALD Reactor: A thermal ALD reactor capable of maintaining a pressure of ~1 Torr.[7]

3.2.2. Deposition Procedure

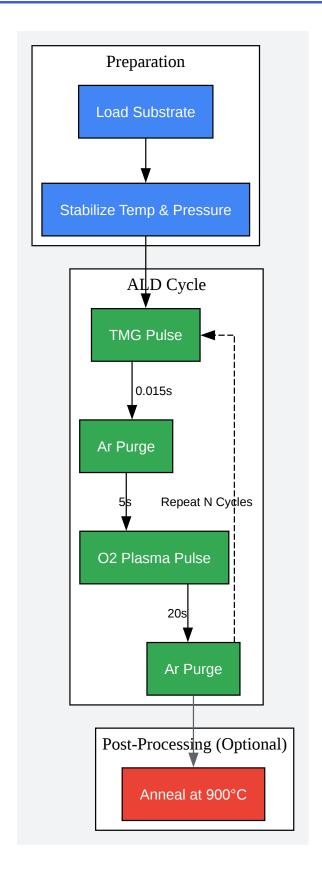


- Substrate Preparation: Prior to deposition, coat the substrate with a thin (~5 nm) layer of ALD
 Al2O3 to ensure a consistent starting surface.[7]
- Temperature and Pressure Stabilization: Set the deposition temperature to 350 °C and maintain a reactor pressure of ~1 Torr with a 300 sccm N2 carrier gas flow.[7]
- ALD Cycle Sequence (repeated for the desired number of cycles):
 - TMG Pulse: Dose the reactor with TMG for 0.5 seconds.[7]
 - N2 Purge: Purge the chamber with N2 for 5 seconds.[7]
 - Ozone Pulse: Introduce ozone into the reactor for 3 seconds.[7]
 - N2 Purge: Purge the chamber with N2 for 5 seconds.[7]
- Film Characterization: The resulting films are stoichiometric, carbon-free, and amorphous asdeposited.[7]
- Post-Deposition Annealing (Optional): To obtain crystalline β-Ga2O3, anneal the films at 900
 °C for 20 minutes under an Argon (Ar) atmosphere.[7]

Visualizations

Experimental Workflow for PEALD of Ga2O3



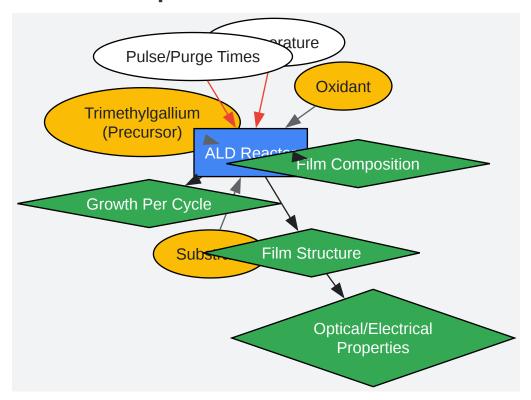


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Caption: PEALD workflow for Ga2O3 deposition using TMG and O2 plasma.



Logical Relationship of ALD Parameters



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Caption: Key parameters influencing Ga2O3 ALD and resulting film properties.

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